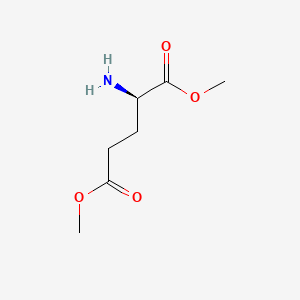

(R)-dimethyl 2-aminopentanedioate

Vue d'ensemble

Description

®-dimethyl 2-aminopentanedioate is a chiral compound with significant importance in various fields of chemistry and biochemistry. It is an ester derivative of 2-aminopentanedioic acid, also known as glutamic acid. The compound’s chiral nature makes it valuable in asymmetric synthesis and as a building block for more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-dimethyl 2-aminopentanedioate typically involves the esterification of ®-2-aminopentanedioic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of ®-dimethyl 2-aminopentanedioate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves yield and purity. The use of immobilized catalysts can also enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

®-dimethyl 2-aminopentanedioate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

®-dimethyl 2-aminopentanedioate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: It serves as a precursor for the synthesis of pharmaceuticals and biologically active compounds.

Industry: It is used in the production of polymers and as an intermediate in chemical manufacturing.

Mécanisme D'action

The mechanism of action of ®-dimethyl 2-aminopentanedioate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its ester groups can undergo hydrolysis, releasing the active amino acid, which then participates in further metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-dimethyl 2-aminopentanedioate: The enantiomer of ®-dimethyl 2-aminopentanedioate, with different stereochemistry.

Dimethyl 2-aminopentanedioate: The racemic mixture containing both ® and (S) enantiomers.

Diethyl 2-aminopentanedioate: An ester derivative with ethyl groups instead of methyl groups.

Uniqueness

®-dimethyl 2-aminopentanedioate is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its specific interactions with enzymes and receptors also distinguish it from its enantiomer and other similar compounds.

Activité Biologique

(R)-Dimethyl 2-aminopentanedioate, also known by its CAS number 16422-27-8, is a chiral compound with significant implications in biological systems, particularly in neuropharmacology and organic synthesis. This article provides a detailed overview of its biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

This compound consists of a five-carbon chain with two carboxylate ester groups and an amino group. Its molecular formula is with a molecular weight of approximately 175.18 g/mol. The compound appears as a colorless to white crystalline solid and is soluble in water and methanol, making it suitable for various chemical applications.

Biological Activity

Neurotransmitter Precursor

As a derivative of glutamic acid, this compound serves as a precursor for neurotransmitters. It is particularly relevant in the context of glutamate signaling pathways, which are crucial for synaptic transmission and plasticity in the central nervous system. Research indicates that compounds like this compound may influence the modulation of glutamate levels, potentially impacting neurological disorders.

Potential Therapeutic Applications

The unique stereochemistry of this compound differentiates it from its enantiomer, (S)-dimethyl 2-aminopentanedioate, leading to distinct biological activities. Studies suggest that this compound could be explored for therapeutic strategies targeting conditions such as epilepsy and neurodegenerative diseases due to its role in neurotransmitter modulation.

Case Studies

-

Interaction with Glutamate Receptors

Research has focused on the interactions between this compound and glutamate receptors. These studies aim to elucidate how this compound can affect receptor activation and downstream signaling pathways, which may provide insights into its potential neuroprotective effects. -

Synthesis of Chiral Amino Acids

This compound has been utilized as a building block for synthesizing chiral amino acids essential for protein formation. The ability to maintain chirality during synthesis is critical for producing biologically active compounds.

Comparative Analysis

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| L-Glutamic Acid | 56-86-0 | Natural amino acid; major neurotransmitter |

| (S)-Dimethyl 2-Aminopentanedioate | 6525-53-7 | Enantiomer with different biological activity |

| Dimethyl Malonate | 108-59-8 | Similar ester structure; used in organic synthesis |

| Methyl L-Glutamate | 1704-00-3 | Methyl ester derivative of glutamic acid |

Impurity Considerations

Recent studies have identified this compound as an impurity in paclitaxel and docetaxel, two widely used chemotherapeutic agents. Ongoing research aims to understand the implications of this impurity on the efficacy and safety profiles of these drugs.

Propriétés

IUPAC Name |

dimethyl (2R)-2-aminopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJSPQZHMWGIGP-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427129 | |

| Record name | (R)-dimethyl 2-aminopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16422-27-8 | |

| Record name | Dimethyl D-glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016422278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-dimethyl 2-aminopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL D-GLUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R638SJX27P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.